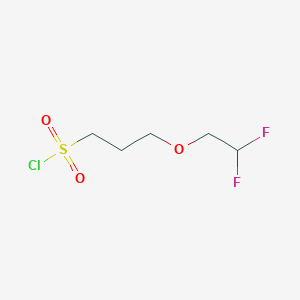

3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O3S and a molecular weight of 222.64 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Métodos De Preparación

The preparation of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an alkali . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as distillation or recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the sulfonyl group can influence the reactivity of adjacent functional groups.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and solvents (e.g., dichloromethane, toluene). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.

Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Mecanismo De Acción

The mechanism of action of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical modifications and synthesis processes.

Comparación Con Compuestos Similares

Similar compounds to 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride include:

2,2,2-Trifluoroethanesulfonyl chloride: This compound has a similar structure but with an additional fluorine atom, which can influence its reactivity and applications.

Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but with different reactivity due to the absence of fluorine atoms.

Ethanesulfonyl chloride: Another related compound with a simpler structure, used in various organic synthesis applications.

The uniqueness of this compound lies in its specific combination of the difluoroethoxy group and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.

Actividad Biológica

3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C5H8ClF2O2S

- Molecular Weight : 201.63 g/mol

- Structure : The compound features a sulfonyl chloride functional group attached to a difluoroethoxy moiety, which may influence its reactivity and biological interactions.

The biological activity of sulfonyl chlorides often involves their ability to react with nucleophiles. This property allows them to modify proteins and other biomolecules, potentially leading to various biological effects. In particular, sulfonyl chlorides can act as electrophiles in biochemical pathways, influencing enzyme activity and cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonyl chlorides have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Enzyme Inhibition

Sulfonyl chlorides can serve as inhibitors for specific enzymes. For example, they may inhibit serine proteases by forming covalent bonds with the active site serine residue. This mechanism is crucial in therapeutic applications targeting diseases involving protease dysregulation.

Case Studies

- Antidiabetic Activity : A study demonstrated that similar sulfonyl compounds could inhibit sodium-glucose cotransporter 2 (SGLT2), leading to decreased glucose reabsorption in the kidneys and improved glycemic control in diabetic models . This suggests potential applications of this compound in diabetes management.

- Anticancer Potential : Research has indicated that certain sulfonyl chlorides exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation . The specific mechanisms by which this compound may exert similar effects warrant further investigation.

Toxicity and Safety

While the biological activity of this compound is promising, toxicity assessments are crucial. Sulfonyl chlorides can be hazardous due to their reactive nature; therefore, evaluating their safety profile in vivo is essential before clinical applications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O3S/c6-12(9,10)3-1-2-11-4-5(7)8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUFVWRPLSNSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.